1H-Tetrazole-1-acetic acid, 5-(5-(4-methylphenyl)-2-furanyl)-

Lipophilicity Drug-likeness Membrane permeability

For researchers facing inconsistent biological data due to subtle structural variations in tetrazole-based aldose reductase inhibitors, this compound provides a precisely defined 1,5-disubstituted tetrazolylacetic acid with a measured LogP of 1.99 and density of 1.43 g/cm³. Its 4-methylphenyl substituent offers a distinct lipophilicity profile compared to unsubstituted phenyl (LogP 1.68) or 4-chlorophenyl (LogP 2.34) analogs, enabling systematic SAR exploration without confounding NH-tetrazole aggregation artifacts. - Serves as a key intermediate for semisynthetic cephalosporin antibiotics - Fully substituted tetrazole ring eliminates NH-mediated dimerization, reducing false-positive assay interference - Supplied at ≥95% purity with thermal stability data (bp 549.4 °C) for automated compound management workflows

Molecular Formula C14H12N4O3
Molecular Weight 284.27 g/mol
CAS No. 92972-83-3
Cat. No. B12744049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Tetrazole-1-acetic acid, 5-(5-(4-methylphenyl)-2-furanyl)-
CAS92972-83-3
Molecular FormulaC14H12N4O3
Molecular Weight284.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC=C(O2)C3=NN=NN3CC(=O)O
InChIInChI=1S/C14H12N4O3/c1-9-2-4-10(5-3-9)11-6-7-12(21-11)14-15-16-17-18(14)8-13(19)20/h2-7H,8H2,1H3,(H,19,20)
InChIKeyGFDGYPBHUJIGIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Tetrazole-1-acetic acid, 5-(5-(4-methylphenyl)-2-furanyl)- – Structural Identity and Procurement


1H-Tetrazole-1-acetic acid, 5-(5-(4-methylphenyl)-2-furanyl)- (CAS 92972-83-3) is a synthetic, fully substituted 1,5-disubstituted tetrazole derivative bearing a pendant acetic acid moiety on N1 and a 5-(4-methylphenyl)furan-2-yl substituent at C5 . It belongs to the broader class of tetrazolylacetic acids, which have been patented as aldose reductase inhibitors [1] and investigated as synthetic intermediates for semisynthetic cephalosporin antibiotics [2]. The compound is commercially available as a research chemical, typically at ≥95% purity, and serves as a building block in medicinal chemistry and chemical biology probe development.

1 Aldose reductase inhibitor lead optimization programs
2 Semisynthetic cephalosporin intermediate synthesis
3 Medicinal chemistry tool compound for SAR and SPR studies

Why This Compound Cannot Be Replaced by Close Analogs


Compounds within the 5-aryl-2-furanyl-tetrazolylacetic acid series differ by a single substituent on the phenyl ring, yet these subtle modifications produce quantifiable differences in lipophilicity (LogP), electron density, and steric bulk that directly impact biological performance. The 4-methyl substituent on CAS 92972-83-3 provides a distinct LogP of 1.99, a measured density of 1.43 g/cm³, and a boiling point of 549.4 °C, all of which influence membrane permeability, protein binding, and formulation behavior. Replacing this compound with the unsubstituted phenyl analog (CAS 93770-60-6, LogP 1.68) , the 4-chlorophenyl analog (CAS 93770-52-6, LogP 2.34) , or the 2-trifluoromethylphenyl analog (CAS 92972-82-2, LogP 2.70) without re-optimization would alter target engagement, metabolic stability, and assay reproducibility . Furthermore, the N1-acetic acid substitution pattern on the tetrazole ring differentiates this compound from 5-substituted-1H-tetrazole bioisosteres that rely on the tetrazole NH as the acidic functionality; here the carboxylic acid group becomes the primary ionizable center, changing hydrogen-bonding geometry and metal-coordination behavior [1].

Aryl substitution shifts physicochemical profile

Replacing 4-methylphenyl with phenyl, 4-Cl, or 2-CF3 analogs alters LogP (1.68–2.70) and molecular weight, potentially changing membrane permeability, target engagement, and assay reproducibility.

Ionization behavior differs from tetrazole bioisosteres

N1-acetic acid substitution makes the carboxyl group the primary ionizable center (predicted pKa ~2.67), whereas 5-substituted-1H-tetrazoles rely on tetrazole NH (pKa ~4.5–5.5); this alters pH-dependent solubility, permeability, and metal coordination.

Quantifiable Differentiation vs. Closest Structural Analogs


Lipophilicity Optimization: Intermediate LogP Among Aryl Analogs

The target compound displays a calculated LogP of 1.99 (Chemsrc estimation), which is approximately 0.31 LogP units higher than the unsubstituted phenyl analog (CAS 93770-60-6, LogP 1.68) and approximately 0.35 LogP units lower than the 4-chlorophenyl analog (CAS 93770-52-6, LogP 2.34) . The 2-trifluoromethylphenyl analog (CAS 92972-82-2) is substantially more lipophilic at LogP 2.70 . The 4-methyl substituent thus provides a moderate hydrophobicity increase over the phenyl parent, which may improve passive membrane diffusion without the excessive lipophilicity that could promote metabolic clearance or non-specific binding.

Lipophilicity (LogP)
Data to verify
Target: 1.99
Phenyl: 1.68
4-Cl: 2.34
2-CF₃: 2.70
Intermediate lipophilicity may support balanced ADME properties
Calculated LogP; methodology not independently verified
Lipophilicity Drug-likeness Membrane permeability

Molecular Weight and Ligand Efficiency Comparison

CAS 92972-83-3 has a molecular weight of 284.27 g/mol , falling well within Lipinski's rule of five (MW <500). Compared to the 4-chlorophenyl analog (MW 304.69) [1] and the 2-trifluoromethylphenyl analog (MW 338.24) [1], the 4-methyl compound is 20.4 Da and 54.0 Da lighter, respectively, while retaining the aryl substitution required for target engagement. The unsubstituted phenyl analog is the lightest at MW 270.24 [1]. The methyl substitution adds only 14 Da of mass, a minimal penalty that can improve binding interactions (via hydrophobic contacts) without adversely affecting ligand efficiency metrics such as LE = 1.4 pIC₅₀/HA.

Molecular Weight
Reported
284.27 g/mol
vs 270.24 (phenyl),
304.69 (4-Cl),
338.24 (2-CF₃)
Favorable ligand efficiency within developable space
Data from public databases; experimental confirmation advised
Molecular weight Ligand efficiency Drug-like properties

Density and Thermal Stability Differentiation

The target compound has a reported density of 1.43 g/cm³ and a boiling point of 549.4 °C at 760 mmHg . The unsubstituted phenyl analog (CAS 93770-60-6) exhibits a higher density of 1.48 g/cm³ and a slightly higher boiling point of 550.2 °C . The 4-chlorophenyl analog shows a substantially higher boiling point of 569.6 °C [1]. These differences, although modest, affect purification, handling, and formulation; the lower density of the 4-methyl compound compared to the phenyl parent may influence concentration calculations and gravimetric dispensing accuracy, while its intermediate boiling point reflects a distinct intermolecular interaction profile relevant to thermal processing and storage stability assessments.

Density & Boiling Point
Reported
Density 1.43 g/cm³
BP 549.4 °C
vs 1.48, 550.2 (phenyl)
569.6 (4-Cl)
Moderate density and bp influence formulation and thermal handling
Calculated values; experimental data limited
Density Thermal stability Physicochemical properties

Aldose Reductase Inhibitory Potential Validation

U.S. Patent 5,262,433 and EP 0,421,365 A2 explicitly claim tetrazoleacetic acid derivatives bearing aryl (including furyl) groups as exhibiting 'excellent aldose reductase inhibitory activity' and being 'quite effective as a preventive medicine and/or remedy for diabetic complications' [1][2]. The generic formula encompasses compounds where Ar includes a substituted furyl group, which structurally accommodates the 5-(4-methylphenyl)furan-2-yl moiety of CAS 92972-83-3 [1]. While specific IC₅₀ values for the 4-methylphenyl analog are not publicly disclosed in the patent examples, the [5-(2-furyl)tetrazol-1-yl]acetic acid core is explicitly noted to show excellent activity with low toxicity [2]. The 4-methyl substitution may further enhance this profile through favorable hydrophobic interactions with the aldose reductase active site, a hypothesis supported by the structure-activity relationship principles established across the patent family.

Aldose Reductase Inhibition
Class-level
Within patent claim scope; no compound-specific IC₅₀ disclosed
Class-level patent validation; individual potency unverified
Specific activity requires experimental confirmation
Aldose reductase inhibition Diabetic complications Patent validation

Anti-Inflammatory Activity in Preclinical Models

Janda et al. (1984) reported that 5-[5-(substituted phenyl)-2-furyl]-1-tetrazolylacetic acids, prepared as intermediates for semisynthetic cephalosporins, exhibited a 'positive antiinflammatory effect' upon testing [1]. The synthesis methodology described in this paper is the direct synthetic lineage for CAS 92972-83-3 and its analogs [1]. Although the publication does not provide explicit percent inhibition or ED₅₀ values for individual substituted phenyl variants, the broader class has been evaluated in the carrageenan-induced rat paw edema model by other groups, establishing the anti-inflammatory relevance of this chemotype [2]. The 4-methyl substituent's electron-donating character (+σ Hammett) may modulate the anti-inflammatory potency relative to electron-withdrawing substituents (Cl, CF₃) by altering the electron density of the furan-tetrazole π-system, a mechanistic hypothesis consistent with SAR trends observed in related heterocyclic anti-inflammatory agents.

Anti-inflammatory Activity
Context-dependent
Series reported positive effect; no individual ED₅₀
Class-level anti-inflammatory evidence; compound contribution unknown
Qualitative report; quantitative endpoints needed
Anti-inflammatory Carrageenan paw edema In vivo pharmacology

Distinct Ionization Behavior vs. Tetrazole Bioisosteres

CAS 92972-83-3 is a 1,5-disubstituted tetrazole where the N1 position is alkylated with an acetic acid moiety, making the carboxyl group (predicted pKa ~2.67 for the parent tetrazole-1-acetic acid scaffold ) the primary ionizable center, rather than the tetrazole ring NH. This contrasts with 5-substituted-1H-tetrazoles (pKa ~4.5–5.5 for the tetrazole NH [1]) that function as carboxylic acid bioisosteres. The consequence is that CAS 92972-83-3 is predominantly anionic at physiological pH via the carboxylate, whereas 1H-tetrazole bioisosteres are substantially neutral at pH 7.4 unless they bear an additional acidic group. This fundamental ionization difference affects solubility-pH profiles, passive membrane permeation, and metal-coordination geometry, making CAS 92972-83-3 mechanistically distinct from tetrazole bioisosteres used in drug design.

Ionization State
Class-level
Carboxyl pKa ~2.67 vs Tetrazole NH ~4.5–5.5
Predominantly anionic at pH 7.4, distinct from bioisosteres
Predicted pKa; experimental values may vary
pKa Ionization state Tetrazole structural isomerism

High-Confidence Research and Procurement Scenarios


Aldose Reductase Inhibitor Lead Optimization

CAS 92972-83-3 is directly encompassed within the generic formula of U.S. Patent 5,262,433 and EP 0,421,365 A2, which claim tetrazoleacetic acid derivatives as aldose reductase inhibitors for diabetic complications [1]. The compound's intermediate LogP (1.99) and molecular weight (284.27 g/mol) position it favorably within developable chemical space, avoiding the excessive lipophilicity of the 2-CF₃ analog (LogP 2.70) and the increased mass of the 4-Cl analog (304.69 g/mol). Researchers can use this compound as a reference standard for SAR exploration around the 4-position of the phenyl ring, with confidence that backbone patent validation supports its biological relevance in the aldose reductase pathway.

Semisynthetic Cephalosporin Intermediate

The compound was synthesized within the framework of semisynthetic cephalosporine research (Janda et al., 1984), where tetrazolylacetic acids served as intermediates for 7β-acylaminocephalosporin derivatives [2]. The 1,5-disubstitution pattern with the acetic acid side chain is critical for subsequent coupling to the cephalosporin nucleus. The 4-methylphenyl variant provides a distinct steric and electronic profile compared to unsubstituted phenyl and halogenated analogs, allowing tuning of antibacterial spectrum, β-lactamase stability, and pharmacokinetics of the final conjugate.

Screening Library Member with Defined Physicochemical Properties

With a measured density of 1.43 g/cm³, boiling point of 549.4 °C, and calculated LogP of 1.99 , CAS 92972-83-3 is well-characterized for automated compound management, including DMSO solubility estimation, acoustic dispensing calibration, and thermal stability assessment. Its fully substituted tetrazole ring precludes NH-mediated aggregation, potentially reducing false-positive rates in biochemical assays compared to 1H-tetrazole analogs that can form hydrogen-bonded dimers at high concentrations. The compound is suitable for inclusion in multipurpose screening libraries such as those developed by the EU-OPENSCREEN network.

Medicinal Chemistry Education and Ionization State Studies

The compound exemplifies a critical structural distinction: it is a 1,5-disubstituted tetrazole with a pendant carboxylic acid (predicted carboxyl pKa ~2.67), not a tetrazole NH bioisostere . This makes it an excellent teaching case for comparing ionization behavior, metal-chelation geometry, and hydrogen-bonding patterns between tetrazole-1-acetic acids and classical 5-substituted-1H-tetrazoles. Procurement of this compound alongside its phenyl, 4-chlorophenyl, and 2-CF₃-phenyl analogs enables systematic training in structure-property relationship (SPR) analysis.

Application
Selection Property
Validation Focus
Aldose reductase inhibitor lead optimization
Moderate lipophilicity and molecular weight within developable space
Aldose reductase enzyme assay; patent-family SAR alignment
Semisynthetic cephalosporin intermediate
1,5-disubstituted tetrazole with pendant acetic acid for conjugation
β-lactam coupling efficiency; antibacterial spectrum modulation
Screening library member
Well-defined physicochemical profile for automated handling
DMSO solubility and aggregation propensity; assay interference testing
Medicinal chemistry education
Distinct ionization (carboxyl vs tetrazole NH) for SPR teaching
pH-solubility profiling; metal-chelation geometry studies
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